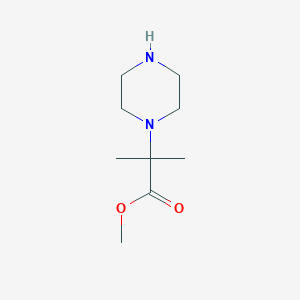![molecular formula C9H10F3NO3S B1443447 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine CAS No. 1284826-39-6](/img/structure/B1443447.png)
2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine
Overview
Description
2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine, also known as TFMSE, is a chemical compound with the molecular formula C9H10F3NO3S . It has a molecular weight of 269.24 g/mol . This compound has gained popularity in various scientific fields.
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom .Scientific Research Applications
Synthesis and Chemical Properties
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine is a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. A novel synthetic route for this compound involves a process starting from 2-nitrochlorobenzene, noted for its convenience and economic efficiency (Luo, Chen, Zhang, & Huang, 2008).
Pharmacological Aspects
- The compound N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene) has shown to augment chemotherapy cytotoxicity in vitro and in vivo. A Phase II trial combining DPPE and doxorubicin in metastatic breast carcinoma indicated increased response over doxorubicin alone. However, a Phase III trial found no advantage in response rate or progression-free survival but a significant improvement in overall survival when DPPE was added to doxorubicin treatment in metastatic or recurrent breast cancer (Reyno et al., 2004).
Potential Anti-Cancer Properties
- Research has demonstrated that N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene) directly targets breast tumor-initiating cells (TICs). It was found that continuous treatment with DPPE alone reduced tumorsphere formation and viability of CD44+:CD24−/low breast cancer cells, suggesting a unique therapeutic potential in targeting breast TICs (Deng, Liu, Pritchard, Eisen, & Zacksenhaus, 2009).
Neurochemical Pharmacology
- The compound's derivatives have been studied in the context of psychoactive substances. For example, the identification of new psychoactive substances (NPS) 25X-NBOH analogs in very low concentrations was achieved using heptafluorobutyric anhydride (HFBA) derivatization, a method effective in identifying these thermolabile compounds in forensic analysis (Lum, Brettell, Brophy, & Hibbert, 2020).
properties
IUPAC Name |
2-[4-(trifluoromethylsulfonyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3S/c10-9(11,12)17(14,15)8-3-1-7(2-4-8)16-6-5-13/h1-4H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREOPMZJNSWBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)

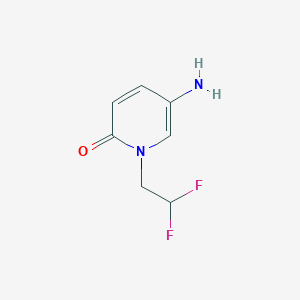


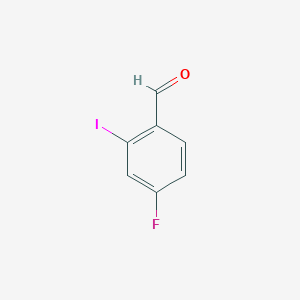
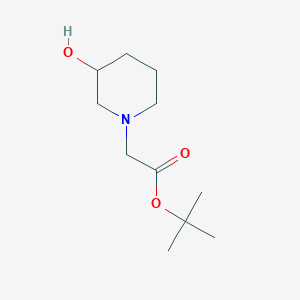
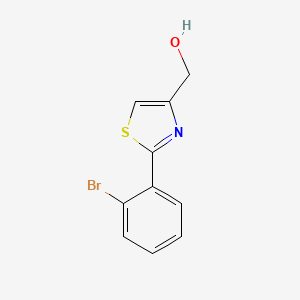

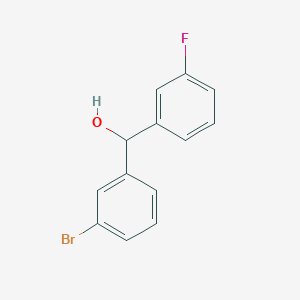
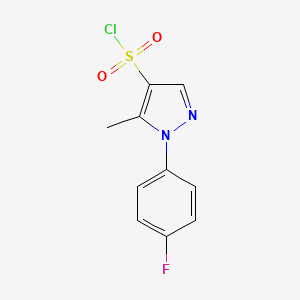
![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)

